4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}benzamide
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Overview
Description
4-{[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO}BENZAMIDE is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are prevalent in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO}BENZAMIDE typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-aminobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the benzamide and indole moieties.
Substitution: Halogenated or nitrated derivatives of the benzamide ring.
Scientific Research Applications
4-{[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO}BENZAMIDE involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological roles.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
4-{[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO}BENZAMIDE is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives. Its combination of an indole moiety with a benzamide group makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C17H15N3O |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-[(2-methyl-1H-indol-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H15N3O/c1-11-15(14-4-2-3-5-16(14)20-11)10-19-13-8-6-12(7-9-13)17(18)21/h2-10,20H,1H3,(H2,18,21) |
InChI Key |
QANDGCQQSJUULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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